molecular formula C12H13NO3 B11886441 4,6,7-Trimethoxyisoquinoline

4,6,7-Trimethoxyisoquinoline

Cat. No.: B11886441
M. Wt: 219.24 g/mol
InChI Key: GZYGFGXEJLWASG-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxyisoquinoline is an isoquinoline derivative featuring methoxy groups at the 4-, 6-, and 7-positions of the aromatic core. Isoquinolines are heterocyclic compounds with a benzene ring fused to a pyridine ring, and their substitution patterns significantly influence physicochemical properties and biological activity.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4,6,7-trimethoxyisoquinoline

InChI

InChI=1S/C12H13NO3/c1-14-10-4-8-6-13-7-12(16-3)9(8)5-11(10)15-2/h4-7H,1-3H3

InChI Key

GZYGFGXEJLWASG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyisoquinoline typically involves the following steps:

    Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

    Methylation: Finally, methylation of the hydroxy compound yields this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride (AlCl3) and acyl chlorides.

Major Products:

Scientific Research Applications

4,6,7-Trimethoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antiproliferative agent against cancer cells.

    Medicine: It is being investigated for its potential use in developing new anticancer drugs.

    Industry: It is used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxyisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Bioactivity Table :

Compound Activity Mechanism Reference
This compound Hypothesized enzyme inhibition Electron-rich aromatic interaction N/A
5,6,7-Trimethoxy-THIQ hydrochloride Neuroprotective Modulation of neurotransmitter systems
6,7-Dimethoxy-1-(3,4,5-TMP)-THIQ Antitumor Tubulin binding

Physicochemical Properties and Spectral Data

  • Melting Points: Methoxy-substituted isoquinolines generally exhibit higher melting points than nonpolar analogs. For example, 6,7-dimethoxy-THIQ derivatives melt at 111–112°C , while chloro-substituted analogs (e.g., Methyl 7-chloro-1-methylisoquinoline-3-carboxylate) melt at 120–122°C .
  • NMR Shifts: The ¹H NMR of this compound would show distinct aromatic proton signals (δ 6.8–7.5 ppm) and methoxy singlets (δ ~3.8–4.0 ppm), differing from 6,7-dimethoxy analogs due to the additional 4-OCH₃ group .

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